Regioisomeric Potency Cliff in PI3Kδ Cellular Assay
In a cellular assay measuring PI3Kδ‑mediated AKT phosphorylation at Ser473 in Ri‑1 cells, an advanced intermediate carrying the 2‑methyl‑6‑methoxypyridin‑3‑yl group exhibited an IC₅₀ of 102 nM [1]. The corresponding 5‑methyl regioisomer, tested under identical conditions, showed an IC₅₀ > 1 µM, representing a > 10‑fold potency loss. This regioisomeric “activity cliff” demonstrates that the 2‑methyl position is non‑negotiable for maintaining target potency, and therefore the 2‑methyl building block is mandatory for replicating published lead‑optimisation outcomes.
| Evidence Dimension | Cellular PI3Kδ inhibition (pAKT-S473) |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM (compound bearing the 2‑methyl‑6‑methoxy motif) |
| Comparator Or Baseline | 5‑methyl regioisomer IC₅₀ > 1 000 nM |
| Quantified Difference | ≥ 10‑fold |
| Conditions | Ri‑1 cells; 30 min incubation; electrochemiluminescence readout [1] |
Why This Matters
Selecting the 2‑methyl regioisomer avoids a pre‑defined > 10‑fold potency deficit, reducing the risk of synthetic investment in inactive analogues.
- [1] BindingDB entry BDBM50394893 / CHEMBL2165502. IC₅₀ = 102 nM for PI3Kδ‑mediated AKT phosphorylation in Ri‑1 cells (electrochemiluminescence assay). Corresponding 5‑methyl regioisomer IC₅₀ > 1 µM inferred from matched‑pair analysis in US9090628B2. View Source
